molecular formula C18H27NO4S B12117979 Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate

Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B12117979
M. Wt: 353.5 g/mol
InChI Key: UGNRJBFCOOTKFU-UHFFFAOYSA-N
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Description

Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl ester group and a tetramethylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with sulfonyl chlorides and ethyl esters under controlled conditions. One common method involves the use of piperidine-4-carboxylate as a starting material, which is then reacted with 2,3,4,5-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: New sulfonyl derivatives with varied functional groups.

Scientific Research Applications

Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: A related piperidine derivative with similar structural features but lacking the tetramethylbenzenesulfonyl group.

    Piperidine-4-carboxylate derivatives: Compounds with various substituents on the piperidine ring, exhibiting different chemical and biological properties.

Uniqueness

Ethyl 1-(2,3,4,5-tetramethylbenzenesulfonyl)piperidine-4-carboxylate is unique due to the presence of the tetramethylbenzenesulfonyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 1-(2,3,4,5-tetramethylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H27NO4S/c1-6-23-18(20)16-7-9-19(10-8-16)24(21,22)17-11-12(2)13(3)14(4)15(17)5/h11,16H,6-10H2,1-5H3

InChI Key

UGNRJBFCOOTKFU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C(=C(C(=C2)C)C)C)C

Origin of Product

United States

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